![molecular formula C5H4N6O3S B1680616 Riamilovir CAS No. 123606-06-4](/img/structure/B1680616.png)
Riamilovir
Übersicht
Beschreibung
Synthesis Analysis
The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .Molecular Structure Analysis
The molecular structure of this compound is represented by a novel triazolotriazine core . This unique structure is what allows this compound to have its antiviral properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .Wissenschaftliche Forschungsanwendungen
Anti-Influenza-Medikament
Riamilovir wurde 2014 als Anti-Influenza-Medikament auf den russischen Pharmamarkt gebracht . Es wurde vom russischen Gesundheitsministerium für die Behandlung von Influenza und akuten Atemwegsinfektionen zugelassen .
Breitband-Antivirales Medikament
This compound ist ein synthetisches, nicht-toxisches Breitband-Antivirales Medikament . Es gehört zur Klasse der Azolotriazine .
Behandlung der Frühsommer-Meningoenzephalitis
Die Bandbreite der antiviralen Aktivität von this compound wurde in den letzten Jahren deutlich erweitert. Es wurde gezeigt, dass this compound eine Aktivität gegen die Frühsommer-Meningoenzephalitis zeigt .
Behandlung der Rift-Valley-Fiebers
Es wurde auch festgestellt, dass this compound gegen das Rift-Valley-Fieber wirksam ist .
Behandlung des West-Nil-Fiebers
West-Nil-Fieber ist eine weitere virale Infektion, gegen die this compound eine Aktivität zeigt .
Behandlung von COVID-19
Kürzlich wurde this compound in der klinischen Praxis zur Behandlung von Patienten mit COVID-19 eingesetzt . Eine randomisierte kontrollierte Studie, die 2020 in China durchgeführt wurde, zeigte die anti-SARS-CoV-2-Wirksamkeit von this compound .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .
Mode of Action
This compound operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of viral RNA. By inhibiting this process, this compound prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .
Pharmacokinetics
It is noted that the chemical properties of this compound provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .
Result of Action
The primary result of this compound’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .
Eigenschaften
IUPAC Name |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQGNMSSHPZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389402 | |
Record name | Riamilovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. | |
Record name | Triazavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
123606-06-4 | |
Record name | Riamilovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riamilovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIAMILOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Riamilovir?
A: this compound is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []
Q2: How does this compound's structure relate to its function as a nucleoside analogue?
A: Being structurally similar to guanine, this compound can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]
Q3: What are the observed downstream effects of this compound treatment on viral infections?
A3: Research indicates that this compound treatment can lead to:
- Reduced duration of viral shedding. []
- Faster clearance of the virus from infected tissues, specifically lungs. []
- Mitigation of clinical symptoms, such as fever and cough. []
- Reduced severity of pulmonary edema in animal models. []
Q4: What is the molecular formula and weight of this compound?
A: this compound is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of this compound labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.
Q6: What in vitro studies have been conducted to investigate this compound's antiviral activity?
A: this compound's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.
Q7: Are there any animal models used to evaluate this compound's efficacy?
A: Yes, Syrian hamsters have been used as an animal model to study this compound's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.
Q8: Has this compound been evaluated in clinical trials? What are the key findings?
A8: Several clinical trials have been conducted, primarily in Russia, investigating this compound's efficacy against influenza and COVID-19. These trials have shown:
- Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
- Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
- Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]
Q9: Have any preclinical studies assessed this compound's safety?
A: Preclinical studies in immature white rats showed no adverse effects of this compound on growth, fertility, hematological parameters, or organ morphology. []
Q10: What is currently known about the pharmacokinetics (PK) of this compound?
A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further research is needed to fully characterize its PK properties.
Q11: Have any studies explored the pharmacodynamics (PD) of this compound?
A11: Some studies indicate potential PD effects of this compound:
- Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
- Potential antiplatelet activity observed in preclinical studies. [, ]
Q12: Has any research explored the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies on this compound are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.